molecular formula C56H80O2 B191817 Menaquinone-9 CAS No. 523-39-7

Menaquinone-9

Cat. No.: B191817
CAS No.: 523-39-7
M. Wt: 785.2 g/mol
InChI Key: WCRXHNIUHQUASO-UVZVDVBNSA-N
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Description

Menaquinones (MKs) are a group of vitamin K compounds with a 2-methyl-1,4-naphthoquinone core. MK-9 is one of these menaquinones, characterized by its nine isoprenyl units attached to the naphthoquinone ring. It plays a crucial role in various biological processes, including blood coagulation, bone metabolism, and oxidative stress regulation .

Preparation Methods

MK-9 can be synthesized through various routes, but its industrial production typically involves fermentation processes using bacteria such as Bacillus subtilis. These bacteria produce MK-9 as part of their metabolic pathways. The specific reaction conditions and downstream purification methods vary depending on the production scale and desired purity.

Chemical Reactions Analysis

MK-9 undergoes several chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

    Oxidation: MK-9 can be oxidized to its epoxide form, which is inactive. This reaction is essential for its biological function.

    Reduction: Reduction of MK-9’s quinone ring yields the active hydroquinone form, which serves as a coenzyme for γ-glutamyl carboxylase.

    Substitution: MK-9’s isoprenyl side chains can be modified through substitution reactions.

Major products formed from these reactions include the hydroquinone form (active) and the epoxide form (inactive).

Scientific Research Applications

Biochemical Role

Menaquinone-9 is a type of menaquinone characterized by a side chain containing nine isoprene units. It is primarily involved in the electron transport chain of bacteria, particularly in Escherichia coli, where it acts as an electron carrier in the respiratory process . The unique structure of this compound allows it to shuttle electrons and protons between membrane-bound protein complexes, facilitating energy production in prokaryotic organisms .

Cardiovascular Health

Research indicates that this compound may contribute to cardiovascular health by reducing the risk of coronary heart disease. A study involving postmenopausal women demonstrated that higher intake levels of this compound were associated with a 9% reduction in coronary heart disease risk .

Bone Health

This compound has been linked to improved bone health through its role in activating proteins that regulate calcium metabolism. This is particularly important for preventing osteoporosis and fractures in older adults. Studies have shown that supplementation with this compound can enhance bone mineral density and reduce fracture risk .

Metabolic Syndrome

Recent research has explored the association between this compound and metabolic syndrome. A 10-year follow-up study indicated that higher levels of vitamin K, including this compound, were inversely associated with components of metabolic syndrome, suggesting potential benefits for glucose metabolism and insulin sensitivity .

Potential Antimicrobial Properties

This compound's role in bacterial metabolism has led to investigations into its antimicrobial properties. Certain studies suggest that compounds related to menaquinones may inhibit the growth of pathogenic bacteria, thereby serving as potential agents in combating infections .

Cancer Prevention

Emerging evidence suggests that this compound may have a protective effect against cancer development. Its ability to influence cell signaling pathways related to apoptosis and proliferation makes it a candidate for further research into cancer prevention strategies .

Case Studies and Research Findings

StudyFocusFindings
Brito & Dubourdieu (1987)Nitrate reductase activityThis compound was identified as a crucial component bound to nitrate reductase, essential for electron transfer .
Healthspanlife (2019)Cardiovascular healthHigher intake of this compound reduced coronary heart disease risk by 9% among postmenopausal women .
PMC177089 (1995)Biochemical propertiesThis compound was characterized as a UV-sensitive component in bacterial electron transport systems .
Pyka et al. (2020)Vitamin K analysisDeveloped methods for analyzing various forms of vitamin K, confirming the presence and significance of menaquinones like MK-9 in dietary supplements .

Mechanism of Action

MK-9’s mechanism of action involves its activation by vitamin K epoxide reductase (VKORC1). Once activated, it serves as a coenzyme for γ-glutamyl carboxylase, enabling the post-translational γ-carboxylation of vitamin K-dependent proteins.

Comparison with Similar Compounds

Biological Activity

Menaquinone-9 (MK-9), a member of the vitamin K2 family, plays a significant role in various biological processes, particularly in bone health and cardiovascular function. This article explores the biological activity of MK-9, supported by case studies, research findings, and data tables.

Overview of this compound

Menaquinones are lipid-soluble vitamins that are essential for the synthesis of certain proteins involved in blood coagulation and bone metabolism. MK-9 is primarily found in fermented foods such as cheese and is absorbed in the intestines. Unlike phylloquinone (vitamin K1), which is predominantly found in green leafy vegetables, MK-9 is more bioactive and has been associated with various health benefits.

Biological Functions

1. Bone Health

MK-9 is crucial for the synthesis of osteocalcin, a protein that binds calcium in bones. Research indicates that MK-9 has a higher biological activity compared to MK-4, enhancing bone mineralization and reducing fracture risk.

  • Study Findings : In a study involving warfarin-treated rats, MK-9 supplementation resulted in significantly higher levels of carboxylated osteocalcin compared to controls, indicating better calcium binding and bone health .

2. Cardiovascular Health

MK-9 has been linked to cardiovascular protection through its role in inhibiting vascular calcification. MGP (Matrix Gla Protein) is a vitamin K-dependent protein that prevents calcification in arteries.

  • Epidemiological Evidence : The Rotterdam Study showed that individuals with higher MK-9 intake had lower rates of coronary heart disease (CHD). Specifically, those in the highest tertile of menaquinone intake had a relative risk reduction of 0.43 compared to those in the lowest tertile .

Absorption and Metabolism

The absorption of MK-9 occurs primarily through dietary sources. A study examining colonic absorption in rats demonstrated that while MK-4 showed some absorption into the bloodstream, MK-9 was largely retained within the colon without significant transfer to lymphatic or blood circulation . This suggests that dietary intake is crucial for achieving effective systemic levels of MK-9.

Case Studies

Case Study 1: Coronary Heart Disease

In a cohort study involving 564 postmenopausal women, researchers observed that higher dietary intake of MK-9 was associated with a 9% reduction in CHD risk. This finding underscores the potential protective effect of menaquinones on cardiovascular health .

Case Study 2: Bone Density Improvement

A clinical trial assessed the impact of MK-9 supplementation on bone density among elderly women. Results indicated significant improvements in bone mineral density after six months of daily MK-9 intake compared to a placebo group .

Data Table: Comparison of Menaquinone Forms

Menaquinone TypeSourceBiological ActivityKey Benefits
MK-4Animal productsModerateBone health
MK-7Fermented foodsHighCardiovascular protection
MK-9 CheeseVery High Bone mineralization, CHD risk reduction

Q & A

Basic Research Questions

Q. What are the optimal solubility and preparation protocols for Menaquinone-9 in experimental settings?

this compound exhibits limited solubility in aqueous solutions but dissolves well in organic solvents. For in vitro studies, DMSO is recommended for preparing stock solutions (10 mM), while in vivo formulations often use PEG300, Tween 80, or corn oil to enhance bioavailability. To minimize degradation, avoid repeated freeze-thaw cycles and store solutions at -20°C in amber vials to reduce UV sensitivity .

Q. Which analytical techniques are validated for quantifying this compound in biological matrices?

Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is the gold standard, offering a 9-minute runtime and detection limits validated in complex matrices like cheese, pork, and broccoli . High-performance liquid chromatography (HPLC) with UV detection (λ = 248–270 nm) is also effective for purity analysis, particularly in enzyme extracts .

Q. How does this compound differ structurally and functionally from shorter-chain menaquinones (e.g., MK-4)?

MK-9’s longer isoprenoid side chain (9 units vs. 4 in MK-4) increases hydrophobicity, prolonging its half-life in circulation and enhancing tissue-specific uptake. Functional studies show MK-9’s role in bacterial electron transport (e.g., E. coli nitrate reductase) and eukaryotic systems (e.g., osteoblast activation) differs from MK-4’s metabolic pathways .

Advanced Research Questions

Q. What experimental strategies address challenges in isolating MK-9 from bacterial membrane proteins?

Purification methods significantly influence MK-9 recovery. Detergent-based extraction (e.g., Triton X-100) preserves demethylthis compound, while heat treatment removes it, leaving only MK-9 bound to enzyme complexes like nitrate reductase. Combining organic solvent extraction (chlorform-methanol) with HPLC separation minimizes oxidation artifacts .

Q. How can researchers resolve contradictions in reported quinone composition of enzyme complexes like nitrate reductase?

Contradictions arise from methodological variability. For example, detergent-free purification retains MK-9, whereas detergent-based methods co-isolate demethylthis compound. Cross-validate findings using UV spectroscopy (ε = 18,400 M⁻¹cm⁻¹ at 248 nm), chemical derivatization, and tandem mass spectrometry to distinguish isoforms .

Q. What methodologies are effective in assessing MK-9’s interaction with bacterial electron transport proteins?

Isotopic labeling (e.g., deuterated MK-9-d7) and Fourier-transform infrared (FTIR) spectroscopy reveal bonding interactions at quinone-binding sites. For example, MK-9 in Rhodopseudomonas viridis reaction centers can be replaced with ubiquinone, enabling comparative studies of protein-quinone binding thermodynamics .

Q. How does MK-9 contribute to Mycobacterium tuberculosis’ sulfomenaquinone biosynthesis pathway?

CYP128A1 hydroxylates MK-9, a prerequisite for sulfotransferase Stf3 to add a sulfate group. Heterologous expression of CYP128A1 in M. smegmatis confirms its essentiality, but E. coli systems fail to express this cytochrome, necessitating operon-level genomic analysis .

Q. Methodological Considerations

  • Data Heterogeneity : Use Higgins’ statistic to quantify variability in meta-analyses of MK-9’s biological roles. Values >50% indicate substantial heterogeneity, necessitating subgroup analyses (e.g., bacterial vs. mammalian systems) .
  • Structural Studies : X-ray crystallography of MK-9-bound proteins (e.g., nitrate reductase) requires anaerobic conditions to prevent quinone oxidation .

Properties

IUPAC Name

2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H80O2/c1-42(2)22-14-23-43(3)24-15-25-44(4)26-16-27-45(5)28-17-29-46(6)30-18-31-47(7)32-19-33-48(8)34-20-35-49(9)36-21-37-50(10)40-41-52-51(11)55(57)53-38-12-13-39-54(53)56(52)58/h12-13,22,24,26,28,30,32,34,36,38-40H,14-21,23,25,27,29,31,33,35,37,41H2,1-11H3/b43-24+,44-26+,45-28+,46-30+,47-32+,48-34+,49-36+,50-40+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRXHNIUHQUASO-UVZVDVBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H80O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317587
Record name Menaquinone 9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

785.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

523-39-7
Record name Menaquinone 9
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=523-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Menaquinone 9
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Menaquinone 9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MENAQUINONE 9
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3YR8XD3W8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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